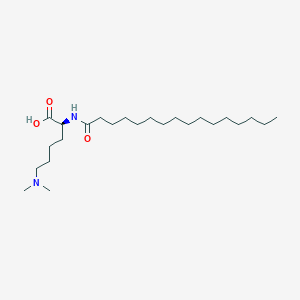![molecular formula C29H44O9 B095279 3-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methylspiro[1,2,3,4,6,7,8,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthrene-17,3'-2H-pyran]-6'-one CAS No. 18695-02-8](/img/structure/B95279.png)
3-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methylspiro[1,2,3,4,6,7,8,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthrene-17,3'-2H-pyran]-6'-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methylspiro[1,2,3,4,6,7,8,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthrene-17,3'-2H-pyran]-6'-one is a complex organic compound known for its unique structure and significant biological activity. This compound is a type of cardenolide, a class of steroidal glycosides that exhibit potent effects on the cardiovascular system. It is structurally characterized by a steroid nucleus with hydroxyl groups and a glycosidic linkage to a deoxy sugar moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methylspiro[1,2,3,4,6,7,8,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthrene-17,3'-2H-pyran]-6'-one involves multiple steps, starting from readily available steroid precursorsTypical reaction conditions involve the use of protecting groups to ensure selective reactions at desired positions, followed by deprotection steps to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of microbial fermentation to produce the steroid nucleus, followed by chemical modifications to introduce the necessary functional groups and glycosidic linkage. This approach can be more cost-effective and environmentally friendly compared to purely chemical synthesis .
化学反応の分析
Types of Reactions
3-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methylspiro[1,2,3,4,6,7,8,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthrene-17,3'-2H-pyran]-6'-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: The glycosidic linkage can be modified through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce deoxygenated derivatives .
科学的研究の応用
3-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methylspiro[1,2,3,4,6,7,8,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthrene-17,3'-2H-pyran]-6'-one has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and steroid chemistry.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored for its potential therapeutic effects on cardiovascular diseases due to its ability to modulate heart muscle contractions.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control
作用機序
The mechanism of action of 3-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methylspiro[1,2,3,4,6,7,8,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthrene-17,3'-2H-pyran]-6'-one involves its interaction with cellular targets such as the sodium-potassium ATPase enzyme. By inhibiting this enzyme, the compound increases intracellular calcium levels, leading to enhanced cardiac muscle contraction. This mechanism is similar to that of other cardenolides, making it a valuable compound for studying cardiac pharmacology .
類似化合物との比較
Similar Compounds
Digoxin: Another cardenolide with similar structure and mechanism of action, used clinically to treat heart failure and arrhythmias.
Ouabain: A cardenolide known for its potent inhibitory effects on sodium-potassium ATPase.
Neodigoxin: An isomer of digoxin with slight structural differences but similar biological activity
Uniqueness
3-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methylspiro[1,2,3,4,6,7,8,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthrene-17,3'-2H-pyran]-6'-one is unique due to its specific glycosidic linkage and hydroxylation pattern, which confer distinct pharmacokinetic and pharmacodynamic properties. These structural features may result in different absorption, distribution, metabolism, and excretion profiles compared to other cardenolides .
特性
CAS番号 |
18695-02-8 |
|---|---|
分子式 |
C29H44O9 |
分子量 |
536.7 g/mol |
IUPAC名 |
3-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methylspiro[1,2,3,4,6,7,8,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthrene-17,3'-2H-pyran]-6'-one |
InChI |
InChI=1S/C29H44O9/c1-17-24(33)21(31)13-23(37-17)38-18-3-9-27(15-30)19-4-7-25(2)26(8-6-22(32)36-16-26)11-12-29(25,35)20(19)5-10-28(27,34)14-18/h6,8,17-21,23-24,30-31,33-35H,3-5,7,9-16H2,1-2H3 |
InChIキー |
KISYRRMFQYIIFQ-JTUOMBDUSA-N |
SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C6(CCC5(C4CCC3(C2)O)O)COC(=O)C=C6)C)CO)O)O |
正規SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C6(CCC5(C4CCC3(C2)O)O)COC(=O)C=C6)C)CO)O)O |
Key on ui other cas no. |
18695-02-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


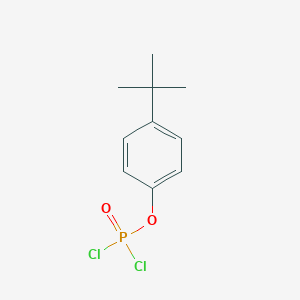
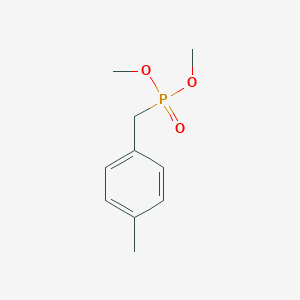
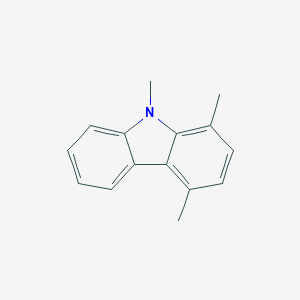
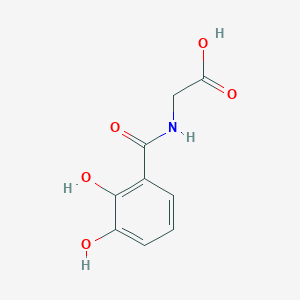

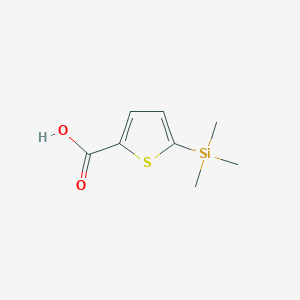
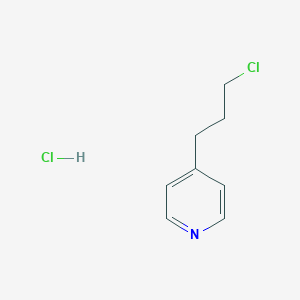
![2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B95213.png)
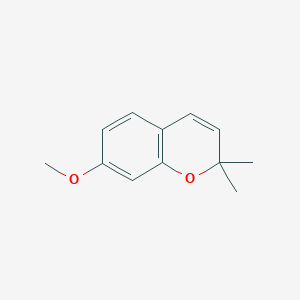
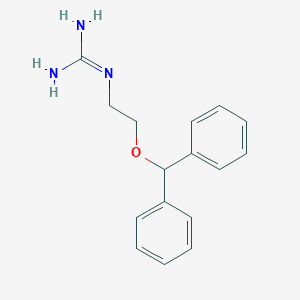
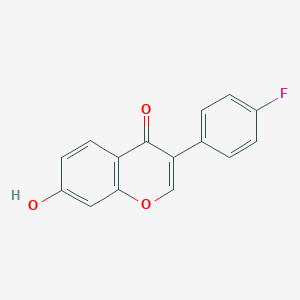
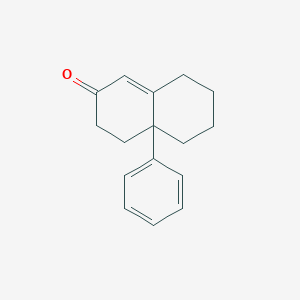
![4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B95223.png)
